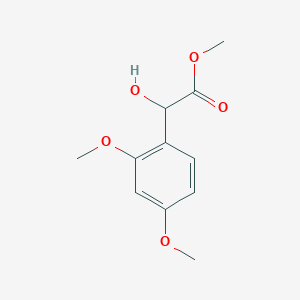Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate
CAS No.:
Cat. No.: VC20457495
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14O5 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate |
| Standard InChI | InChI=1S/C11H14O5/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 |
| Standard InChI Key | CQVBDVLVZSHCNZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)O)OC |
Introduction
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate is a chemical compound that belongs to the family of mandelic acid derivatives. It is characterized by its molecular structure, which includes a phenyl ring substituted with methoxy groups at positions 2 and 4, attached to a hydroxyacetate moiety. This compound is of interest in various fields, including organic chemistry and pharmaceutical research, due to its potential applications and reactivity.
Synthesis Methods
The synthesis of Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the reaction of 2,4-dimethoxybenzoic acid with ethyl glyoxylate in the presence of a catalyst, similar to the synthesis of related compounds like ethyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate. This process can be optimized using palladium-catalyzed decarboxylative addition reactions, which require specific solvents and conditions for efficient yield .
Chemical Reactions
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate can undergo several chemical reactions:
-
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
-
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.
Applications and Research Findings
-
Chemical Intermediates: Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate serves as an intermediate in the synthesis of various organic compounds.
-
Biological Activities: While specific biological activities of this compound are not well-documented, related mandelic acid derivatives have shown potential antimicrobial properties.
-
Pharmaceutical Applications: The compound's structure suggests potential use in drug development due to its similarity to other bioactive molecules.
Comparison with Similar Compounds
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate | C₁₁H₁₄O₅ | Methoxy groups at positions 3 and 4 |
| Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate | C₁₁H₁₄O₅ | Methoxy groups at positions 2 and 4 |
| 2,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | Carboxylic acid group instead of ester |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume